Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzo[b]thiophene core linked to a hydroxyethyl carbamoyl group and a methyl benzoate ester. This structure combines heterocyclic, carbamate, and ester functionalities, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and targeted drug delivery. The benzo[b]thiophene moiety contributes to aromatic stacking interactions, while the ester and carbamate groups enhance solubility and modulate pharmacokinetic properties .
Properties
IUPAC Name |
methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-24-19(23)13-8-6-12(7-9-13)18(22)20-10-16(21)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,21H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTASKSADVFQLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b]thiophene core, which can be synthesized via cyclization reactions involving thiophene and benzene derivatives . The hydroxyethyl group is then introduced through a hydroxyethylation reaction, often using ethylene oxide under basic conditions . The final step involves the formation of the carbamoyl linkage and esterification to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets . The carbamoyl linkage may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including benzothiophene derivatives, carbamate-linked esters, and heterocyclic HDAC inhibitors. Below is a detailed comparison:
Structural Analogues with Benzo[b]thiophene Moieties
- Compound 25 (Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate): Key Differences: Replaces the hydroxyethyl carbamoyl group with a phenoxyacetate chain and introduces a benzyloxycarbamoyl substituent. Synthetic Route: Synthesized via deprotection of benzyl esters and subsequent coupling with O-benzylhydroxylamine, highlighting divergent strategies for carbamate formation . Biological Relevance: Acts as an HDAC ligand precursor, contrasting with the target compound’s unmodified carbamoyl group, which may alter binding specificity .
4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates :
- Key Differences : Substitutes the benzo[b]thiophene with a benzothiazine ring and introduces sulfone groups.
- Synthetic Challenges : Benzothiazine derivatives require precise substituent placement during synthesis to avoid isomer mixtures, unlike the more straightforward functionalization of benzo[b]thiophene .
Carbamate/Ester Hybrids
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate :
- Key Differences : Replaces the hydroxyethyl-carbamoyl bridge with a thiadiazole-methoxy linker.
- Toxicity Profile : Classified as Category 4 for acute toxicity (oral, dermal, inhalation), suggesting that the thiadiazole group may introduce higher reactivity compared to the hydroxyethyl-carbamoyl group .
- CA-TMR-biotin-1 (4-carboxy-2-(3-(dimethyliminio)-6-((4-methoxy-4-oxobutyl)(methyl)amino)-3H-xanthen-9-yl)benzoate): Key Differences: Incorporates a xanthene fluorophore and biotin tag, enabling fluorescence-based tracking. The methyl benzoate ester is retained, but the carbamate linkage is absent .
HDAC-Targeting Analogues
- Benzyl 4-chloro-3-[4-(2-methoxy-2-oxoethoxy)benzamido]benzoate (23) :
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Synthetic Flexibility : The target compound’s benzo[b]thiophene core allows easier functionalization compared to benzothiazine derivatives, which require stringent control to avoid isomer formation .
- Toxicity Trade-offs : Thiadiazole-containing analogues exhibit higher acute toxicity (Category 4), likely due to reactive sulfur moieties, whereas the hydroxyethyl-carbamoyl group in the target compound may reduce this risk .
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and stereochemical control during synthesis?
Methodological Answer:
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Stille or Suzuki) for regioselective aryl-thiophene bond formation. For β-arylation, optimize ligand choice (e.g., XPhos) and solvent (DMF vs. toluene) to enhance efficiency .
- Stereochemistry : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) may control hydroxyethyl stereochemistry. Monitor intermediates via chiral HPLC or polarimetry .
- Purification : Automated column chromatography (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures ensures high purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent integration and carbamoyl/ester connectivity. For example, benzoate methyl protons resonate at ~3.8–4.0 ppm, while hydroxyethyl protons appear as multiplet signals near 3.5–4.5 ppm .
- Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., ESI-HRMS for [M+H] ions) and fragment patterns to validate the carbamoyl-benzoate linkage .
- X-ray Crystallography : Resolve crystal structures using SHELXL for absolute stereochemical assignment, particularly for the hydroxyethyl group .
Q. Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in flexible regions (e.g., hydroxyethyl chain).
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to reconcile discrepancies .
- Complementary Techniques : Pair solid-state (X-ray) and solution-state (NMR) data to distinguish static vs. dynamic structural features .
Basic: What biological activities are associated with structurally similar compounds?
Methodological Answer:
Analogues with benzo[b]thiophene and carbamoylbenzoate motifs exhibit:
- HDAC6 Inhibition : Derivatives like 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-1,3,4-oxadiazoles show selective HDAC6 inhibition, relevant for neurodegenerative disease models .
- Anticancer Activity : Thiophene-carbamoyl hybrids (e.g., tetrahydro-cyclohepta[b]thiophenes) demonstrate cytotoxicity via kinase or tubulin inhibition .
- Antimicrobial Effects : Carbamoyl esters with electron-withdrawing groups disrupt bacterial membrane integrity .
Q. Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Methodological Answer:
- Substituent Screening : Systematically vary substituents (e.g., electron-donating/-withdrawing groups on the benzoate ring) and assay activity. For HDAC6 inhibitors, bulky hydrophobic groups at the 3-position of benzo[b]thiophene improve selectivity .
- Bioisosteric Replacement : Replace the hydroxyethyl group with fluorinated or cyclic analogs to enhance metabolic stability. For example, cyclopropyl-hydroxypropyl derivatives show improved pharmacokinetics .
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like HDAC6 or kinases, prioritizing derivatives with optimal hydrogen-bonding and steric complementarity .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if handling powders .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials (strong oxidizers, acids) .
- Waste Disposal : Neutralize with 10% aqueous NaOH before incineration as hazardous waste .
Q. Advanced: How can researchers mitigate risks during large-scale synthesis?
Methodological Answer:
- Engineering Controls : Conduct reactions in jacketed reactors with automated temperature/pH monitoring. Install explosion-proof ventilation for volatile solvents (e.g., THF) .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and detect exothermic events early .
- Toxicokinetic Studies : Assess metabolite toxicity (e.g., benzoate hydrolysis products) using hepatic microsome assays to refine safety protocols .
Basic: How do structural analogs of this compound differ in reactivity?
Methodological Answer:
- Electron-Deficient Thiophenes : Analogs with cyano groups (e.g., 3-cyano-tetrahydrocyclohepta[b]thiophene) undergo nucleophilic additions at the cyano site, enabling diversification .
- Ester vs. Amide Linkages : Methyl benzoate esters hydrolyze slower than ethyl analogs under basic conditions, affecting prodrug strategies .
Q. Advanced: What mechanistic insights explain contradictory reactivity trends in similar compounds?
Methodological Answer:
- Steric vs. Electronic Effects : Bulky substituents on the benzoate ring may hinder nucleophilic attack despite electron-withdrawing effects. For example, 4-methoxy groups increase electron density but reduce accessibility .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, overriding electronic biases observed in less polar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
